Desmethyl-YM 298198
Overview
Description
Desmethyl-YM 298198 is a compound derived from YM 298198, known for its role as a selective antagonist of metabotropic glutamate receptor type 1 (mGluR1). This receptor is part of the group I metabotropic glutamate receptors, which are coupled to Gq/11 and activate phospholipase C. This compound has shown potential in various scientific research applications, particularly in the field of neuroscience .
Preparation Methods
The synthesis of Desmethyl-YM 298198 involves several steps, starting with the preparation of the core structure, 6-amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide. The synthetic route typically includes the following steps:
Formation of the Thiazolo[3,2-a]benzimidazole Core: This involves the cyclization of appropriate precursors under controlled conditions.
Amination: Introduction of the amino group at the 6-position.
N-Cyclohexylation: Addition of the cyclohexyl group to the nitrogen atom.
Carboxamide Formation: Introduction of the carboxamide group at the 2-position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Desmethyl-YM 298198 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like hydroxide ions replace functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
Desmethyl-YM 298198 has several scientific research applications:
Neuroscience: It is used to study the role of mGluR1 in neurological disorders and pain modulation.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting mGluR1.
Mechanism of Action
Desmethyl-YM 298198 exerts its effects by selectively and noncompetitively antagonizing mGluR1. This inhibition prevents the activation of downstream signaling pathways, such as the phospholipase C pathway, which is involved in the release of intracellular calcium and activation of protein kinase C. By blocking these pathways, this compound can modulate neuronal excitability and synaptic transmission, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Desmethyl-YM 298198 is compared with other mGluR1 antagonists, such as:
YM 298198: The parent compound from which this compound is derived. It shares similar pharmacological properties but differs in its chemical structure.
JNJ-16259685: Another selective mGluR1 antagonist with a different chemical structure and pharmacokinetic profile.
CPCCOEt: A noncompetitive mGluR1 antagonist with distinct binding properties and effects.
This compound is unique due to its high affinity, selectivity, and noncompetitive antagonism of mGluR1, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
7-amino-N-cyclohexyl-1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS.ClH/c1-10-15(16(22)19-12-5-3-2-4-6-12)23-17-20-13-8-7-11(18)9-14(13)21(10)17;/h7-9,12H,2-6,18H2,1H3,(H,19,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKZWXJQIDXGLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)NC4CCCCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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